molecular formula C14H16N2O B11398541 1-(prop-2-en-1-yl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

1-(prop-2-en-1-yl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Cat. No.: B11398541
M. Wt: 228.29 g/mol
InChI Key: VJOJRRWROWMDJS-UHFFFAOYSA-N
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Description

2-(OXOLAN-2-YL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzodiazole core with an oxolane (tetrahydrofuran) ring and a prop-2-en-1-yl (allyl) group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(OXOLAN-2-YL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzodiazole core is replaced by an oxolane moiety.

    Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached through a Heck reaction, where an allyl halide reacts with the benzodiazole core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 2-(OXOLAN-2-YL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzodiazole core or the allyl group, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazole core or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Reduced benzodiazole derivatives and saturated hydrocarbons.

    Substitution: Alkylated, acylated, or sulfonated benzodiazole derivatives.

Scientific Research Applications

2-(OXOLAN-2-YL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(OXOLAN-2-YL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the benzodiazole core and the functional groups attached to it can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE: Lacks the prop-2-en-1-yl group, which may affect its chemical reactivity and biological activity.

    1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE: Lacks the oxolane ring, which may influence its solubility and interaction with biological targets.

    2-(OXOLAN-2-YL)-1H-1,3-BENZOTHIAZOLE: Contains a sulfur atom in place of the nitrogen atom in the benzodiazole core, which can alter its electronic properties and reactivity.

Uniqueness

2-(OXOLAN-2-YL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to the combination of the benzodiazole core, oxolane ring, and prop-2-en-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-(oxolan-2-yl)-1-prop-2-enylbenzimidazole

InChI

InChI=1S/C14H16N2O/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h2-4,6-7,13H,1,5,8-10H2

InChI Key

VJOJRRWROWMDJS-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3CCCO3

Origin of Product

United States

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